3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]
Description
Propriétés
IUPAC Name |
spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-oxolane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-9-10(3-7-13-8-10)11-4-6-12(9)5-1/h1-2,5,11H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPLYFWXABNNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C3=CC=CN3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Pyrrolopyrazine-spirocyclic Piperidine Amides (CA2825204C)
A Canadian patent (CA2825204C) describes the synthesis of pyrrolopyrazine-spirocyclic compounds as modulators of ion channels. While the patent focuses on related spirocyclic piperidine amides, the synthetic approach provides insight into the preparation of similar spirocyclic frameworks.
- The general method involves the preparation of a pyrrolopyrazine intermediate followed by spirocyclization with an oxolane or piperidine ring precursor.
- Typical steps include amide bond formation, followed by intramolecular cyclization under controlled conditions to form the spiro junction.
- The reaction conditions include stirring in suitable solvents, often under inert atmosphere, and temperature control to optimize yield and selectivity.
This patent highlights the importance of selecting appropriate protecting groups and reaction conditions to favor the formation of the spirocyclic structure without side reactions.
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine core synthesis | Cyclization of appropriate diamines with aldehydes or ketones | Often requires acid catalysis or elevated temperature |
| Oxolane ring formation | Epoxide ring opening or intramolecular cyclization | Use of diols or epoxides under basic or acidic conditions |
| Spirocyclization | Intramolecular nucleophilic substitution or condensation | Controlled temperature, inert atmosphere, and use of protecting groups |
| Purification | Chromatography, crystallization, salt formation | To isolate pure stereoisomer and remove impurities |
Research Findings and Optimization
- The stereoselectivity of the spirocyclization step is crucial to obtain the desired 3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] with high purity and yield.
- Reaction solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used to optimize solubility and reaction rate.
- Catalysts or bases like triethylamine or potassium carbonate may be employed to facilitate cyclization.
- Temperature control (0°C to reflux) is optimized depending on the step to avoid decomposition or side reactions.
- Salt formation (e.g., hydrochloride salts) is often used to enhance compound stability and facilitate isolation.
Summary Table of Preparation Methodologies
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Amide coupling + cyclization | Formation of pyrrolopyrazine amide followed by spirocyclization | High specificity, modular approach | Requires multiple steps, sensitive to conditions |
| Nucleophilic substitution | Reaction of pyrrolo[1,2-a]pyrazine with oxolane derivatives | Direct spiro ring formation | May require protecting groups, risk of side reactions |
| Reductive amination | Condensation with aldehydes/ketones followed by reduction | Efficient ring closure | Control of stereochemistry challenging |
| Salt formation and purification | Conversion to pharmaceutically acceptable salts | Improves stability and purity | Additional processing steps needed |
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’-dihydro-2’H-spiro[oxolane-3,1’-pyrrolo[1,2-a]pyrazine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3’,4’-dihydro-2’H-spiro[oxolane-3,1’-pyrrolo[1,2-a]pyrazine] has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3’,4’-dihydro-2’H-spiro[oxolane-3,1’-pyrrolo[1,2-a]pyrazine] involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Key Observations :
Key Observations :
- The synthesis of spirocyclic compounds often suffers from low yields due to competing pathways (e.g., reports 26–60% yields for spiro-pyrrolidinoindolinones) .
- Modular approaches, such as double cyclodehydration (), enable higher yields and atom efficiency for fused heterocycles compared to spiro systems .
Key Observations :
- Spiro-oxolane derivatives demonstrate improved metabolic stability over non-spiro analogs due to reduced rotational freedom .
- Imidazo[1,2-a]pyrazines exhibit broader antiviral activity but lower solubility compared to spiro systems .
Physicochemical Properties
Activité Biologique
3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] is a unique spirocyclic compound with potential applications in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-oxolane], and it has a CAS number of 1803601-30-0. The synthesis typically involves a multi-step process including cross-coupling reactions and intramolecular cyclization, which yield the desired spiro compound with specific structural characteristics that enhance its biological activity .
Antimicrobial Properties
Research indicates that 3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Effects
In addition to its antimicrobial properties, this compound has demonstrated anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, its interaction with molecular targets involved in cell proliferation and survival has been noted .
The mechanism of action of 3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] involves binding to specific enzymes or receptors within biological systems. This binding can modulate enzymatic activity and influence various cellular processes such as gene expression and metabolic pathways .
Comparative Analysis
To understand the uniqueness of this compound compared to similar structures, a comparison table is provided:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] | Structure | Antimicrobial, Anticancer |
| Pyrrolo[1,2-a]pyrazine | Structure | Limited activity |
| Spiro[oxolane-pyrrole] | Structure | Moderate activity |
This table illustrates that the unique spiro linkage in 3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] contributes to its enhanced biological activities compared to related compounds.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Cancer Cell Line Studies : In vitro experiments on MCF-7 breast cancer cells showed significant reduction in cell viability upon treatment with the compound at varying concentrations .
Q & A
Basic Research Questions
Q. What are the common synthetic routes to access pyrrolo[1,2-a]pyrazine scaffolds, and how do reaction conditions influence yield?
- Methodological Answer: Modular approaches like double cyclization (e.g., DBSA/toluene or TFA/DMSO-mediated reactions) enable efficient synthesis. For example, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids (e.g., 8c , 8g ) are synthesized via cascade cyclodehydration-aromatization with yields ranging from 60–95%, depending on substituents and solvent choice . Pd-catalyzed direct C6 arylation of pyrrolo[1,2-a]pyrazines with aryl bromides is another robust method, allowing diversification of the core structure .
Q. How do substituents at the R1/R2 positions affect the optical properties of pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer: Fluorescence intensity and emission wavelength are highly substituent-dependent. For instance, derivatives like 8c , 8g , and 8i exhibit aggregation-induced blue-shifted emission (solid/nanoaggregated states) due to electron-withdrawing groups (e.g., fluoro, chloro) at R1/R2. Conversely, bulky aryl groups (e.g., naphthyl in 8h ) enhance π-π stacking, red-shifting emission .
Q. What spectroscopic techniques are critical for characterizing pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer: X-ray crystallography (e.g., CCDC 1919367 for 8c ) confirms regiochemistry and stereochemistry. NMR (¹H/¹³C, DEPT) resolves proton environments in fused rings, while HRMS validates molecular formulas. UV-Vis and fluorescence spectroscopy quantify optical properties .
Advanced Research Questions
Q. How can enantioselective synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines be achieved?
- Methodological Answer: Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts (with Cs₂CO₃ as a base) delivers chiral tetrahydro derivatives with up to 95% ee. Key factors include ligand choice (e.g., chiral phosphines) and avoiding racemization via controlled pH .
Q. What strategies resolve contradictions in regioselectivity during heterocyclic annulation?
- Methodological Answer: Unsymmetrical substrates (e.g., 4-fluoro-o-phenylenediamine) may yield regioisomers (e.g., 8c vs. 8e ). Computational modeling (DFT) predicts thermodynamic favorability, while directing groups (e.g., acetyl in 5b–i ) guide site selectivity. Experimental validation via LC-MS and 2D-NOSY distinguishes isomers .
Q. How do structural modifications enhance biological activity (e.g., 5-HT receptor antagonism)?
- Methodological Answer: Introducing electron-deficient substituents (e.g., sulfonyl, trifluoromethyl) at C3/C4 positions improves 5-HT₄ receptor binding affinity. SAR studies show that pyrrolo[1,2-a]thieno[3,2-e]pyrazine derivatives exhibit IC₅₀ values <10 nM due to enhanced hydrophobic interactions .
Q. What mechanistic insights explain low yields in cross-coupling reactions of spirocyclic derivatives?
- Methodological Answer: Steric hindrance from the spirooxolane ring reduces Pd catalyst accessibility. Mitigation strategies include using bulky ligands (e.g., XPhos) or microwave-assisted heating to accelerate oxidative addition. Kinetic studies (e.g., Eyring plots) quantify activation barriers .
Key Considerations for Experimental Design
- Stereochemical Analysis: Use chiral HPLC (e.g., Chiralpak IA) to resolve enantiomers of spirocyclic derivatives .
- Biological Assays: Prioritize in vitro 5-HT receptor binding assays (radioligand displacement) before in vivo testing .
- Data Validation: Cross-reference crystallographic data (CCDC) with computational models (e.g., Gaussian09) to confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
